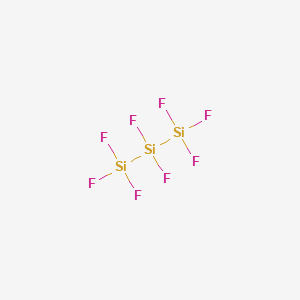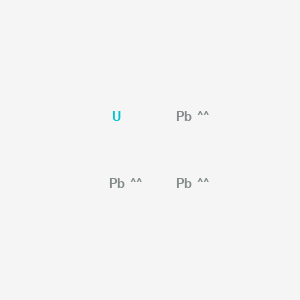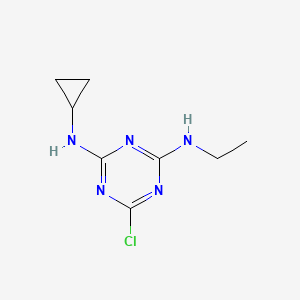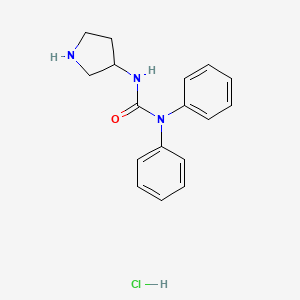
Palladium--uranium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–uranium (3/1) is a compound consisting of three parts palladium and one part uranium. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear technology and catalysis. Palladium is a noble metal known for its catalytic properties, while uranium is a heavy metal with notable nuclear properties.
准备方法
Synthetic Routes and Reaction Conditions: Palladium–uranium (3/1) can be prepared by direct melting of metallic uranium and palladium powder in a high-purity argon medium. The process involves heating the metals to a high temperature until they form a homogeneous alloy .
Industrial Production Methods: Industrial production of palladium–uranium (3/1) typically involves electrorefining processes. The alloy is prepared by melting the metals together and then refining the product through electrochemical methods to achieve high purity .
化学反应分析
Types of Reactions: Palladium–uranium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions often involve the replacement of one element in the compound with another, facilitated by palladium’s catalytic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of uranium and palladium, while reduction may yield pure metals or other reduced forms of the compound.
科学研究应用
Palladium–uranium (3/1) has several scientific research applications:
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for medical applications.
Medicine: The compound’s unique properties are being explored for use in medical imaging and cancer treatment.
Industry: In the industrial sector, palladium–uranium (3/1) is used in the production of high-performance materials and as a catalyst in various chemical processes
作用机制
The mechanism by which palladium–uranium (3/1) exerts its effects is primarily through its catalytic properties. Palladium facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. This catalytic action involves the formation of intermediate complexes that enhance the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Uranium–plutonium alloys: These alloys are used in nuclear reactors and have similar nuclear properties but differ in their catalytic behavior.
Palladium–neodymium alloys: These alloys are used in various industrial applications and have different electrochemical properties compared to palladium–uranium (3/1).
Uniqueness: Palladium–uranium (3/1) is unique due to its combination of catalytic and nuclear properties. The presence of palladium enhances its catalytic activity, while uranium contributes to its nuclear characteristics, making it suitable for specialized applications in both fields .
属性
CAS 编号 |
12038-03-8 |
|---|---|
分子式 |
Pd3U |
分子量 |
557.3 g/mol |
IUPAC 名称 |
palladium;uranium |
InChI |
InChI=1S/3Pd.U |
InChI 键 |
OWZSTGCWTCBEOO-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



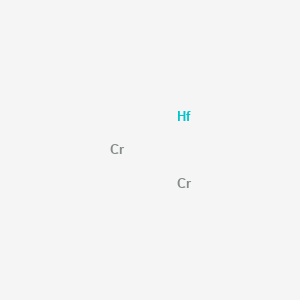
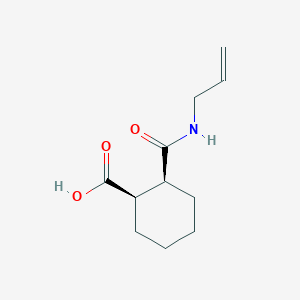
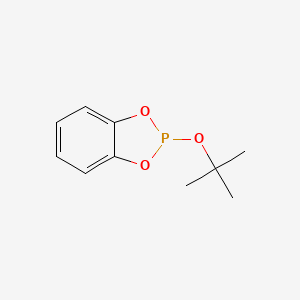
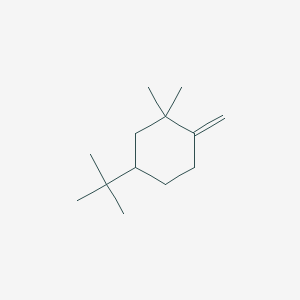

![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)
